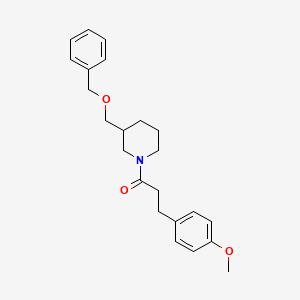

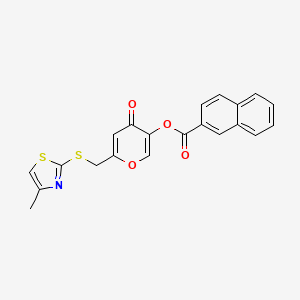

![molecular formula C18H17BrN4OS2 B2519917 1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189482-20-9](/img/structure/B2519917.png)

1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" is a derivative of triazolopyrimidine, which is a class of compounds known for their potential biological activities, including antimicrobial properties. The structure of this compound suggests that it may have been designed to target microbial pathogens by interfering with their biological processes.

Synthesis Analysis

The synthesis of related triazolopyrimidine derivatives has been reported in the literature. For instance, a series of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines were synthesized through oxidative cyclization of pyrimidinylhydrazines with iodobenzene diacetate in methanol . Similarly, novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives were synthesized by reacting 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with primary amines without any solvent . These methods could potentially be adapted for the synthesis of the compound , with modifications to the side chains and functional groups to match its unique structure.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is characterized by the presence of a triazole ring fused to a pyrimidine ring. The compound of interest likely contains a thieno[2,3-e] moiety, indicating a fusion with a thiophene ring, and a butyl group attached to the triazolopyrimidine core. The presence of a 3-bromobenzylthio group suggests additional reactivity and potential for further chemical modifications. The structure would be confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry, as seen in related compounds .

Chemical Reactions Analysis

The bromine atom in the 3-bromobenzyl group and the sulfur atom in the thioether linkage of the compound provide sites for potential chemical reactions. The bromine could undergo nucleophilic substitution reactions, while the sulfur atom could participate in oxidation or further alkylation. These reactions could be used to modify the compound or to attach it to other molecules or surfaces, potentially altering its biological activity or solubility.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one" are not provided, related compounds exhibit variable and modest antimicrobial activities . The physical properties such as solubility, melting point, and stability would be influenced by the presence of the butyl and bromobenzylthio groups. The chemical properties, including reactivity and biological activity, would be determined by the core triazolopyrimidine structure and the substituents attached to it. Antimicrobial activity screening would be essential to evaluate its potential as a therapeutic agent, as demonstrated by similar compounds .

Wissenschaftliche Forschungsanwendungen

Biological and Pharmacological Activities

1,2,4-Triazole derivatives have been extensively studied for their broad-spectrum antibacterial activity against various clinically significant organisms, including drug-resistant strains. These compounds, particularly triazole-containing hybrids, have shown potential as novel anti-S. aureus agents, demonstrating mechanisms of action that may include inhibition of DNA gyrase, topoisomerase IV, and other bacterial proteins essential for cell viability (Jie Li & Junwei Zhang, 2021).

Chemical Synthesis and Reactivity

The synthesis of 1,2,4-triazole derivatives involves innovative strategies that have been refined to enhance the efficiency of producing these compounds. These methodologies aim at developing new chemical entities with potential therapeutic applications. The review of patents in this area highlights the interest in novel triazoles with diverse biological activities, including anti-inflammatory, antimicrobial, and antiviral properties (V. Ferreira et al., 2013).

Applications in Medicinal Chemistry

Triazole derivatives are prominent in the development of new drugs due to their structural versatility and significant biological activities. These activities range from antimicrobial to anticancer properties, highlighting the importance of 1,2,4-triazole scaffolds in drug discovery. The exploration of these compounds has led to the identification of new therapeutic agents with enhanced efficacy and safety profiles (M. V. Ohloblina, 2022).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

12-[(3-bromophenyl)methylsulfanyl]-8-butyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4OS2/c1-2-3-8-22-16(24)15-14(7-9-25-15)23-17(22)20-21-18(23)26-11-12-5-4-6-13(19)10-12/h4-7,9-10H,2-3,8,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZJPHCDDXLBAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3SCC4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((3-bromobenzyl)thio)-4-butylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

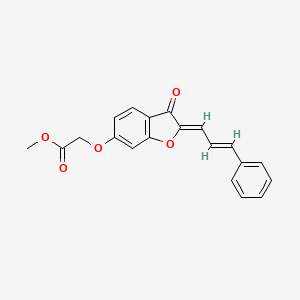

![4-(4-methoxyphenyl)-1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-amine](/img/structure/B2519834.png)

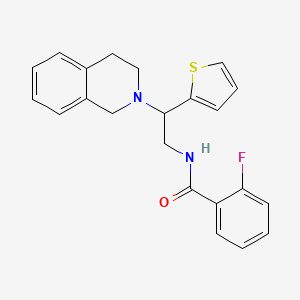

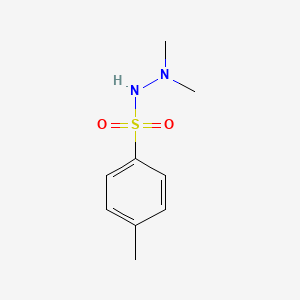

![(E)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2519835.png)

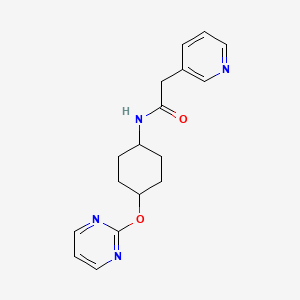

![N-(2,5-dimethylphenyl)-2-[6-(4-methylphenyl)-2-(methylthio)-5,7-dioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2519846.png)

![Carbonylchlorohydrido[6-(di-t-butylphosphinomethyl)-2-(N,N-diethylaminomethyl)pyridine]ruthenium(II)](/img/structure/B2519849.png)

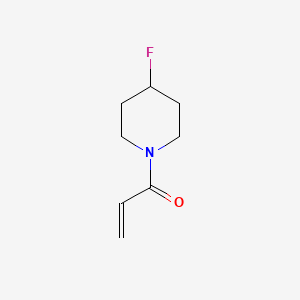

![2,2,2-trichloro-1-[1-methyl-4-(2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2519850.png)